Sarmentosin epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarmentosin epoxide is a glycoside.
Scientific Research Applications
Antioxidant Activity
Sarmentosin epoxide, identified in plants like Piper sarmentosum, shows significant potential in antioxidant activity. Hussain et al. (2010) conducted a study using ethanol extracts of fruit and leaves of Piper sarmentosum in a rat model. Their findings indicate that these extracts, which include compounds like sarmentosin, exhibit significant in vivo antioxidant activity. This is vital in combating diseases involving free radicals (Hussain et al., 2010).
Plant Defense and Insect Interaction
Sarmentosin epoxide also plays a role in the interaction between plants and insects. Bjarnholt et al. (2012) found that sarmentosin is sequestered from food plants by certain butterfly species, suggesting a role in plant defense and insect herbivory. This discovery adds to our understanding of ecological interactions and chemical defense mechanisms in nature (Bjarnholt et al., 2012).
Herbicidal Properties
Research by Feng et al. (2019) demonstrates the herbicidal potential of sarmentosin epoxide. They found that compounds isolated from Piper sarmentosum, including sarmentosin, show effective herbicidal activity. This opens avenues for developing natural, plant-derived herbicides (Feng et al., 2019).
Enzyme Inhibition
Kim et al. (2016) investigated compounds from Glycosmis stenocarpa for inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. Sarmentosin epoxide-related compounds showed significant inhibitory activity, highlighting its potential in medicinal chemistry (Kim et al., 2016).
Pharmacokinetics
Hussain et al. (2011) examined the pharmacokinetics of ethanol extract of Piper sarmentosum in rats. They quantified compounds like sarmentosin and found varying bioavailability, important for understanding the therapeutic potential and safety of plant-based medicines (Hussain et al., 2011).
Epoxidation in Chemical Industry
Kamata et al. (2003) focused on the epoxidation of olefins, a significant process in industrial chemistry. While not directly studying sarmentosin epoxide, this research contributes to understanding the broader context of epoxide utility in chemical synthesis (Kamata et al., 2003).
properties
CAS RN |
81907-02-0 |
---|---|
Product Name |
Sarmentosin epoxide |
Molecular Formula |
C11H17NO8 |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO8/c12-3-11(4-14)6(20-11)2-18-10-9(17)8(16)7(15)5(1-13)19-10/h5-10,13-17H,1-2,4H2/t5-,6?,7-,8+,9-,10-,11?/m1/s1 |
InChI Key |
MGWCXJDKHMCXRL-YMGPVYFXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2C(O2)(CO)C#N)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.